

Application Note: Quantitative Analysis of Triethylenetetramine Hydrate by HPLC-MS

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Compound of Interest

Compound Name: *Triethylenetetramine hydrate*

Cat. No.: *B1602482*

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Abstract

This application note details a robust and sensitive HPLC-MS method for the quantitative analysis of triethylenetetramine (TETA) hydrate. Triethylenetetramine is a chelating agent used in the treatment of Wilson's disease. This method is suitable for the determination of TETA in pharmaceutical formulations and for quality control purposes. The protocol employs reversed-phase chromatography coupled with mass spectrometric detection, providing high selectivity and accuracy.

Introduction

Triethylenetetramine (TETA) is a copper-chelating agent primarily used to treat Wilson's disease, a genetic disorder leading to copper accumulation. Accurate and reliable quantification of TETA in drug substances and products is crucial for ensuring therapeutic efficacy and safety. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) offers a powerful analytical tool for this purpose due to its high sensitivity and specificity. This document provides a detailed protocol for the analysis of TETA hydrate using a C18 reversed-phase column and a single quadrupole or tandem mass spectrometer.

Experimental Protocols

Materials and Reagents

- Triethylenetetramine Dihydrochloride (or hydrate) reference standard (99% purity or higher)
[\[1\]](#)
- Acetonitrile (HPLC grade)[\[1\]](#)
- Water (Ultrapure, 18 MΩ·cm)[\[1\]](#)
- Heptafluorobutyric acid (HFBA) (LC-MS grade)[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Methanol (HPLC grade)
- Internal Standard (IS): N1-acetylspermine or a stable isotope-labeled TETA (e.g., Trientine-D4) is recommended for bioanalytical assays but may not be necessary for pharmaceutical quality control.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Equipment

- HPLC system with a binary or quaternary pump
- Autosampler
- Column oven
- Mass spectrometer (Single Quadrupole or Triple Quadrupole) with an electrospray ionization (ESI) source[\[1\]](#)
- Analytical balance
- Volumetric flasks and pipettes
- pH meter

Chromatographic Conditions

Parameter	Value
Column	C18, 4.6 x 50 mm, 5 μ m[4][5][6]
Mobile Phase A	0.1% HFBA in Water[1][3]
Mobile Phase B	0.1% HFBA in Acetonitrile[1]
Gradient	See Table 2
Flow Rate	1.0 mL/min[4][5]
Column Temperature	40 °C[4][5][6]
Injection Volume	5 μ L

Table 1: HPLC Chromatographic Conditions

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	5	95
7.0	5	95
7.1	95	5
10.0	95	5

Table 2: HPLC Gradient Program[1]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)[1]
Monitored Ion (m/z)	$[\text{M}+\text{H}]^+ = 147.2$ for TETA[2][3][7]
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	600 L/hr
Cone Gas Flow	50 L/hr

Table 3: Mass Spectrometer Conditions

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of triethylenetetramine reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A.

Working Standard Solutions (1-100 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with Mobile Phase A.

Sample Preparation (for a pharmaceutical formulation):

- Accurately weigh a portion of the formulation equivalent to 10 mg of **triethylenetetramine hydrate**.
- Transfer to a 100 mL volumetric flask and add approximately 80 mL of Mobile Phase A.
- Sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to volume with Mobile Phase A.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The described HPLC-MS method provides excellent separation and detection of triethylenetetramine. The use of HFBA as an ion-pairing agent improves peak shape and retention on the C18 column. Mass spectrometric detection in selected ion monitoring (SIM) mode for the $[M+H]^+$ ion of TETA at m/z 147.2 ensures high selectivity and minimizes interference from excipients.

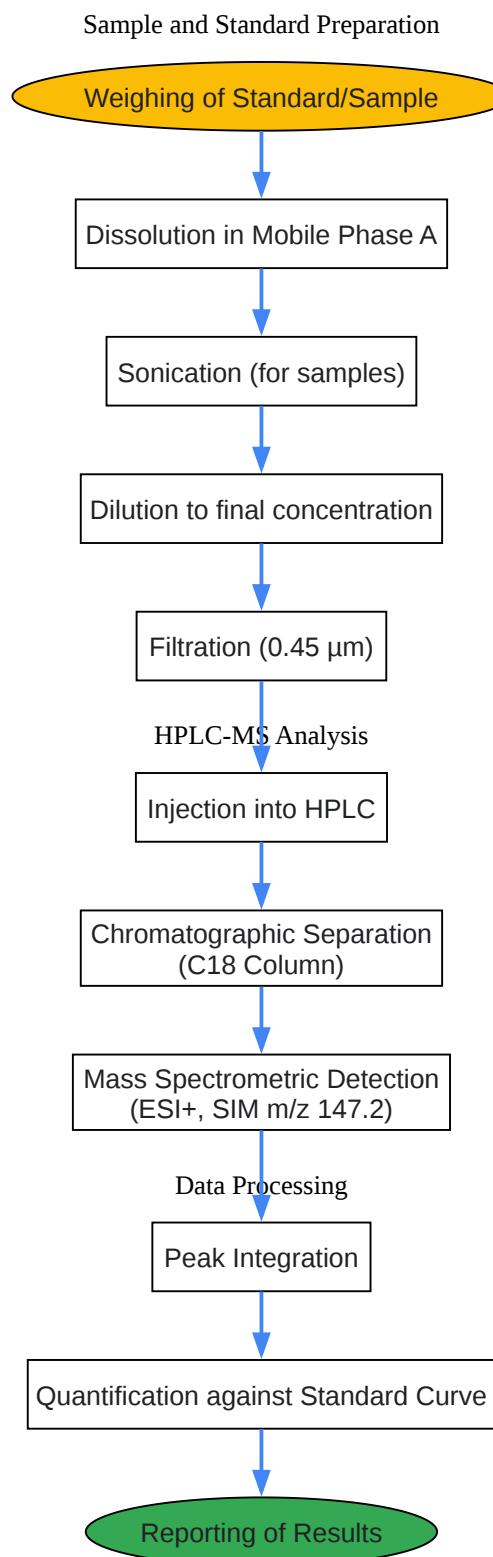
Method Validation Summary

A summary of typical method validation parameters is presented below.

Parameter	Result
Linearity (R^2)	> 0.99
Range	10 - 1000 ng/mL ^{[4][5]}
Limit of Detection (LOD)	To be determined
Limit of Quantitation (LOQ)	10.009 ng/mL ^{[4][5]}
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Table 4: Method Validation Summary^{[4][5]}

Visualizations

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Caption: Experimental workflow for the HPLC-MS analysis of **triethylenetetramine hydrate**.



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Caption: Logical relationship of the HPLC-MS system components.

Conclusion

The HPLC-MS method described in this application note is a reliable and efficient tool for the quantitative analysis of **triethylenetetramine hydrate** in pharmaceutical preparations. The method is highly selective, sensitive, and accurate, making it suitable for routine quality control and research applications. The detailed protocol and validation data provide a solid foundation for the implementation of this method in a laboratory setting.

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